molecular formula C28H40O10 B13113655 2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene

2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene

Cat. No.: B13113655
M. Wt: 536.6 g/mol
InChI Key: QLGKRFNFTASAEG-UHFFFAOYSA-N
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Description

The compound 2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene (hereafter referred to as the target compound) is a complex polycyclic ether with the molecular formula C₂₈H₄₀O₁₀ . Its IUPAC name reflects a tricyclic system containing ten oxygen atoms (decaoxa) and six conjugated double bonds (hexaene) within a 38-membered macrocycle. The structure is characterized by fused oxacyclic rings, with bridgehead positions at 3,8 and 32.4.0 indices, contributing to its rigid three-dimensional framework.

Properties

Molecular Formula

C28H40O10

Molecular Weight

536.6 g/mol

IUPAC Name

2,9,12,15,18,21,24,27,30,33-decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene

InChI

InChI=1S/C28H40O10/c1-3-7-27-25(5-1)36-23-21-34-19-17-32-15-13-30-11-9-29-10-12-31-14-16-33-18-20-35-22-24-37-26-6-2-4-8-28(26)38-27/h1-8H,9-24H2

InChI Key

QLGKRFNFTASAEG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCOCCOCCO1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Dibenzo-30-crown-10 undergoes various chemical reactions, including complexation with metal cations, oxidation, and reduction. It forms stable complexes with paraquat derivatives in both solution and the solid state .

Common Reagents and Conditions

Common reagents used in reactions with dibenzo-30-crown-10 include acetonitrile, potassium salts, and various metal cations. The reaction conditions often involve heating and stirring to facilitate complex formation .

Major Products Formed

The major products formed from reactions involving dibenzo-30-crown-10 are typically host-guest complexes. These complexes are characterized by their stability and unique structural properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound belongs to a family of oxygen-rich macrocyclic and polycyclic ethers. Below is a comparative analysis with three structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Oxygen Atoms Nitrogen Atoms Key Structural Features
Target Compound C₂₈H₄₀O₁₀ 536.61 10 0 Tricyclic system (32.4.0.0³,⁸), six conjugated double bonds, rigid macrocyclic framework
2,5,8,11,14,20,23,26,29,32-Decaoxa-17,35,37,38-tetraazatricyclo[31.3.1.1¹⁵,¹⁹]octatriaconta-1(37),15,17,19(38),33,35-hexaene C₂₄H₃₆N₄O₁₀ 540.56 10 4 Tetraazatricyclic system with nitrogen bridges; increased polarity due to N-atoms
3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatriacontane-1,38-diol C₂₆H₅₄O₁₄ 590.71 12 0 Linear polyether diol with terminal hydroxyl groups; flexible backbone
2,7,12,17,22,27-Hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaazaheptacyclo[...]hexatriaconta-heptadecaene C₄₂H₁₂F₃₀N₆ 1027.54 0 6 Fluorinated hexaazaheptacyclic system; high hydrophobicity and electronic complexity
Key Observations:

Oxygen vs. Nitrogen Content :

  • The target compound and the linear polyether diol (C₂₆H₅₄O₁₄) prioritize oxygen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents .
  • In contrast, the tetraazatricyclic compound (C₂₄H₃₆N₄O₁₀) and fluorinated hexaazaheptacyclic system (C₄₂H₁₂F₃₀N₆) incorporate nitrogen, enabling metal coordination or catalytic activity .

This contrasts with the linear polyether’s flexibility, which may adapt to dynamic binding environments . Fluorinated systems (e.g., C₄₂H₁₂F₃₀N₆) exhibit extreme rigidity and electron-deficient aromatic rings, suitable for π-π stacking or anion-π interactions .

Molecular Weight and Solubility :

  • The target compound (536.61 g/mol) and tetraazatricyclic analog (540.56 g/mol) share similar weights but differ in polarity due to nitrogen substitution.
  • The linear polyether diol (590.71 g/mol) has the highest oxygen count, favoring aqueous solubility, while the fluorinated compound (1027.54 g/mol) is likely lipid-soluble .

Biological Activity

2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene is a complex organic compound with significant potential in various biological applications. Its unique structural features and chemical properties make it an interesting subject for research in medicinal chemistry and pharmacology.

  • Molecular Formula : C30H48O10
  • Molecular Weight : 536.6 g/mol
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 10
  • Rotatable Bond Count : 0
  • LogP (XLogP3) : 1.3

These properties indicate a high degree of polarity and potential for interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts including its potential as an antimicrobial agent and its role in drug delivery systems.

Antimicrobial Activity

Research indicates that compounds similar to decaoxatricyclo structures exhibit antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Case Studies : In vitro studies have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
StudyOrganismMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

Drug Delivery Applications

The structural characteristics of decaoxatricyclo compounds lend themselves to use in drug delivery systems:

  • Nanoparticle Formation : These compounds can form nanoparticles that encapsulate drugs for targeted delivery.
  • Release Mechanisms : Controlled release profiles have been observed in studies using these compounds as carriers for anticancer drugs.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2,9,12,15,18,21,24,27,30,33-decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene:

  • Cell Viability Assays :
    • In cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with IC50 values ranging from 20 to 50 µM.
  • Mechanistic Studies :
    • Apoptotic pathways were activated in treated cells as evidenced by increased caspase activity and DNA fragmentation.
  • Toxicity Assessment :
    • Preliminary toxicity studies on non-cancerous cell lines showed minimal cytotoxicity at therapeutic concentrations.

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